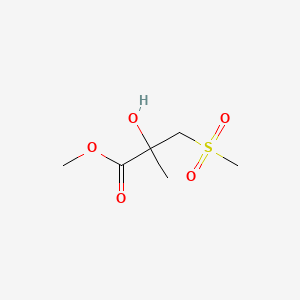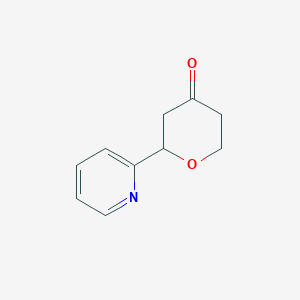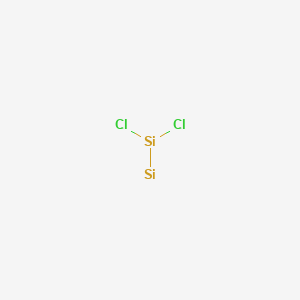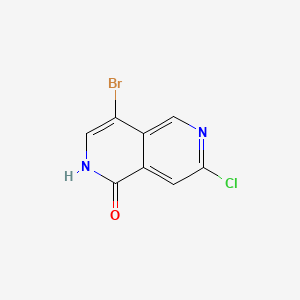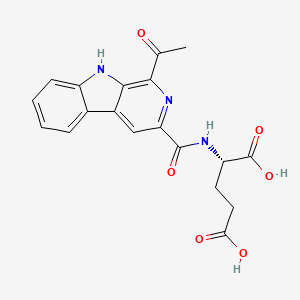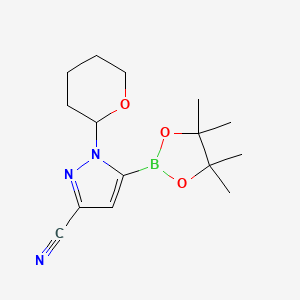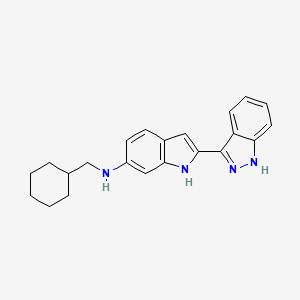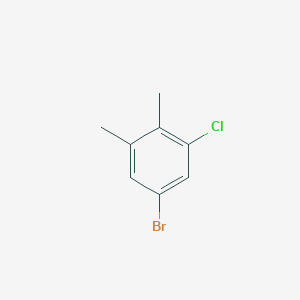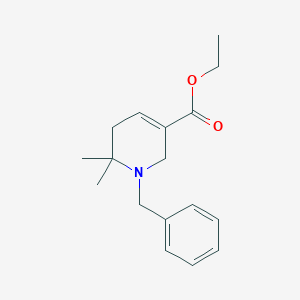
5-Bromo-3-isobutyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-isobutyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isobutyl-1H-indole typically involves the bromination of 3-isobutylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 5-Bromo-3-isobutyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
- Substituted indoles with various functional groups.
- Oxidized or reduced indole derivatives.
- Biaryl compounds from coupling reactions.
科学研究应用
Chemistry: 5-Bromo-3-isobutyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds. They are studied for their antiviral, anticancer, and antimicrobial properties . The compound’s ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: Research on this compound includes its potential use in treating diseases such as cancer and viral infections. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and material science .
作用机制
The mechanism of action of 5-Bromo-3-isobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
相似化合物的比较
5-Bromo-1H-indole: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
3-Isobutyl-1H-indole: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-Fluoro-3-isobutyl-1H-indole: Substitution of bromine with fluorine can alter the compound’s electronic properties and reactivity.
Uniqueness: 5-Bromo-3-isobutyl-1H-indole’s unique combination of a bromine atom and an isobutyl group enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC 名称 |
5-bromo-3-(2-methylpropyl)-1H-indole |
InChI |
InChI=1S/C12H14BrN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
InChI 键 |
NLSUBWYRCDBYKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CNC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
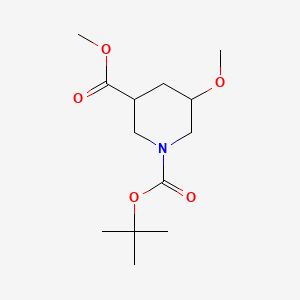
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
